molecular formula C18H23BN2O3 B13353014 4,6-Dimethyl-2-phenoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidine CAS No. 2304634-62-4

4,6-Dimethyl-2-phenoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidine

Cat. No.: B13353014
CAS No.: 2304634-62-4
M. Wt: 326.2 g/mol
InChI Key: AEYOSCJCKOYBDM-UHFFFAOYSA-N
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Description

4,6-Dimethyl-2-phenoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidine is a complex organic compound with a unique structure that includes a pyrimidine ring substituted with phenoxy and dioxaborolan groups.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,6-Dimethyl-2-phenoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidine typically involves multiple steps, starting with the preparation of the pyrimidine core. The key steps include:

    Formation of the Pyrimidine Core: This is usually achieved through the condensation of appropriate aldehydes and amines under acidic or basic conditions.

    Introduction of the Phenoxy Group: This step involves the nucleophilic substitution of a halogenated pyrimidine with phenol or its derivatives.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of robust catalysts to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions

4,6-Dimethyl-2-phenoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyrimidine oxides, while substitution reactions can introduce various functional groups onto the pyrimidine ring .

Mechanism of Action

The mechanism of action of 4,6-Dimethyl-2-phenoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidine involves its interaction with specific molecular targets. The dioxaborolan group is known to participate in boron-mediated reactions, which can influence various biochemical pathways. The phenoxy group may also contribute to the compound’s biological activity by interacting with cellular receptors and enzymes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 4,6-Dimethyl-2-phenoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidine apart from similar compounds is its unique combination of functional groups, which allows for a diverse range of chemical reactions and applications. The presence of both phenoxy and dioxaborolan groups provides versatility in synthetic chemistry and potential biological activities .

Biological Activity

4,6-Dimethyl-2-phenoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidine is a compound with significant potential in medicinal chemistry due to its structural features and biological activities. This article explores its biological activity, including mechanisms of action, therapeutic implications, and relevant research findings.

  • Molecular Formula: C18H23BN2O3
  • Molecular Weight: 326.19782 g/mol
  • CAS Number: 2304634-62-4

Pyrimidine derivatives are known for their diverse biological activities. The specific structure of this compound suggests potential interactions with various biological targets:

  • Anticancer Activity: Pyrimidines have been investigated for their role in inhibiting cancer cell proliferation. The presence of the phenoxy group may enhance its interaction with cellular targets involved in tumor growth.
  • Antimicrobial Properties: Similar compounds have shown efficacy against various bacterial strains and fungi. The dioxaborolane moiety may contribute to its antimicrobial properties by disrupting microbial cell wall synthesis.

Biological Activity Data

Recent studies have highlighted the biological activity of pyrimidines and their derivatives. Here is a summary of relevant findings:

CompoundActivityMIC (µg/mL)Reference
24Antitubercular0.5 - 1.0
45Antifungal (C. albicans)0.05 - 0.3
16dAurora-A InhibitionNot specified

Case Studies

  • Antitubercular Activity:
    • A related compound demonstrated potent activity against Mycobacterium tuberculosis with minimal inhibitory concentrations (MICs) ranging from 0.5 to 1.0 µg/mL against clinical drug-resistant strains . This indicates that compounds similar to this compound may also exhibit similar effects.
  • Antifungal Properties:
    • Another study reported that certain pyrimidine derivatives exhibited strong antifungal activity against resistant strains of Candida albicans, with MIC values below 0.1 µg/mL . This suggests that the compound could be developed for treating fungal infections.

Pharmacokinetics and Toxicity

Understanding the pharmacokinetic profile is crucial for evaluating the therapeutic potential of new compounds:

ParameterValue
C max (µg/mL)592 ± 62 (i.v.)
t½ (h)26.2 ± 0.9
Clearance (L/h/kg)1.5 ± 0.3
AUC (µL/L·h)1694 ± 201

These parameters indicate favorable absorption and distribution characteristics for potential therapeutic use .

Safety Profile

The compound is classified under GHS hazard statements indicating potential risks such as skin irritation and eye irritation . Precautionary measures include protective equipment during handling and emergency protocols in case of exposure.

Properties

CAS No.

2304634-62-4

Molecular Formula

C18H23BN2O3

Molecular Weight

326.2 g/mol

IUPAC Name

4,6-dimethyl-2-phenoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidine

InChI

InChI=1S/C18H23BN2O3/c1-12-15(19-23-17(3,4)18(5,6)24-19)13(2)21-16(20-12)22-14-10-8-7-9-11-14/h7-11H,1-6H3

InChI Key

AEYOSCJCKOYBDM-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=C(N=C(N=C2C)OC3=CC=CC=C3)C

Origin of Product

United States

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